molecular formula C16H16N2O6 B2770219 4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate CAS No. 1986367-93-4

4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate

Cat. No.: B2770219
CAS No.: 1986367-93-4
M. Wt: 332.312
InChI Key: QBXSJFBZEDTXQG-UHFFFAOYSA-N
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Description

The compound 4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate features an imidazole core substituted at positions 4 and 5 with methyl groups and dicarboxylate esters (dimethyl ester). Position 1 is functionalized with a 2-(4-methoxyphenyl)-2-oxoethyl group.

Properties

IUPAC Name

dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]imidazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-22-11-6-4-10(5-7-11)12(19)8-18-9-17-13(15(20)23-2)14(18)16(21)24-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXSJFBZEDTXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C=NC(=C2C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,2-diketones with urotropine in the presence of ammonium acetate, followed by cyclization . Another approach involves the use of NHC-copper-catalyzed isocyanide insertion into alcohols to form N-arylformimidate intermediates, which then undergo base-promoted cycloaddition .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solventless microwave-assisted synthesis and catalytic processes are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ammonium acetate, NHC-copper catalysts, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents onto the imidazole ring .

Mechanism of Action

The mechanism of action of 4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues with Varied Substituents
2.1.1. Fluorophenyl Analogs
  • Dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate (CAS 1638612-59-5) replaces the 4-methoxyphenyl group with a 4-fluorophenyl moiety.
  • 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole () lacks the dicarboxylate esters, reducing polarity and altering solubility profiles .
2.1.2. Triazole Core Derivatives
  • Dimethyl 1-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate () substitutes the imidazole core with a triazole ring. The triazole’s reduced aromaticity and hydrogen-bonding capacity may affect binding interactions, though the benzothiazole-piperazine group enhances anticancer activity in vitro .
2.1.3. Long-Chain Amide Derivatives
  • Bis(2-((2-oleamidoethyl)amino)ethyl) 1H-imidazole-4,5-dicarboxylate (45.7%) and its palmitamidoethyl analog (35%, ) feature extended alkyl chains. These substitutions increase hydrophobicity, likely reducing aqueous solubility but improving membrane permeability .
2.2. Functional Group Variations
2.2.1. Methoxy Substituents
  • 2-(3,5-Dimethoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole () demonstrates enhanced π-π interactions due to multiple methoxy groups, which may improve binding to aromatic enzyme pockets. However, excessive methoxy groups could hinder solubility .
  • 1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole () places the methoxy group in the meta position, altering steric and electronic effects compared to the para-substituted target compound .
2.2.2. Ester vs. Sulfonyl Groups

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Imidazole 4,5-dimethyl; 4,5-dicarboxylate; 4-methoxyphenyl ~320 (est.) Hypothesized balance of lipophilicity/solubility
Dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate Imidazole 4-Fluorophenyl 320.28 Enhanced metabolic stability
Bis(2-oleamidoethyl) 1H-imidazole-4,5-dicarboxylate Imidazole Long-chain amides ~800 (est.) High hydrophobicity
2-(3,5-Dimethoxyphenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole Imidazole Multiple methoxy groups ~450 (est.) Antimalarial activity
Dimethyl 1-(2-(benzothiazol-piperazinyl)-2-oxoethyl)-1H-triazole-4,5-dicarboxylate Triazole Benzothiazole-piperazine ~450 (est.) Anticancer activity

Biological Activity

4,5-Dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

The compound features an imidazole core substituted with various functional groups that contribute to its reactivity and biological properties. The structure can be represented as follows:

C14H15N2O5\text{C}_{14}\text{H}_{15}\text{N}_2\text{O}_5

Antiviral Properties

Recent studies have indicated that compounds similar to 4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate exhibit significant antiviral activity. For instance, derivatives of imidazole-4,5-dicarboxamide have been shown to inhibit the replication of viruses such as dengue and yellow fever in vitro. The antiviral activity is often measured using the half-maximal effective concentration (EC50) values.

CompoundVirus TypeEC50 (mM)
15bDENV0.93
15aYFV1.85

These findings suggest that modifications on the imidazole ring can enhance antiviral potency and selectivity against specific viral targets .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Similar imidazole derivatives have been explored for their ability to induce apoptosis in cancer cells. In particular, studies have shown that imidazole-based compounds can inhibit key signaling pathways involved in tumor growth.

Case Study: A study investigating the effects of imidazole derivatives on HL-60 leukemia cells demonstrated significant antiproliferative effects with IC50 values in the micromolar range. These compounds were found to disrupt critical protein-protein interactions necessary for cancer cell survival .

The biological activity of 4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate is believed to stem from its ability to interact with various biomolecular targets:

  • Inhibition of Viral Replication: The compound may interfere with viral RNA synthesis or protein translation processes.
  • Induction of Apoptosis: Through modulation of apoptotic pathways, it can lead to programmed cell death in malignant cells.

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. Key steps may include:

  • Formation of the Imidazole Ring: Utilizing condensation reactions between appropriate aldehydes and amines.
  • Carboxylation: Introducing carboxylic acid groups through methods such as carbon dioxide insertion or using carboxylic acid derivatives.

Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.

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